molecular formula C13H20ClNO B1520355 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride CAS No. 1235440-38-6

2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1520355
CAS No.: 1235440-38-6
M. Wt: 241.76 g/mol
InChI Key: JOGDKPSQYLPTEX-UHFFFAOYSA-N
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Description

2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride is a chemical compound characterized by its unique structure, comprising a cyclopentyloxy group attached to a phenyl ring, linked through an ethanamine chain, and forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride typically involves the following steps:

  • Starting Materials: Phenol derivatives, cyclopentanol, ethylamine, and hydrochloric acid.

  • Reaction Steps:

    • Etherification: Cyclopentanol is reacted with phenol derivatives in the presence of a base to form 4-(Cyclopentyloxy)phenol.

    • Amine Substitution: 4-(Cyclopentyloxy)phenol undergoes a reaction with ethylamine, introducing the ethanamine chain.

    • Salt Formation: The resultant amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure efficient mixing, temperature control, and yield optimization. The process involves similar steps as the laboratory synthesis but with industrial-grade reagents and equipment to enhance productivity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

  • Reduction: Reduction reactions can convert this compound into amines with altered substituents.

  • Substitution: It is susceptible to substitution reactions, particularly at the phenyl and ethanamine positions.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituents: Halogens, nitro groups, alkyl groups, using reagents like sodium iodide, nitrous acid, and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of cyclopentyloxy phenyl carboxylic acids.

  • Reduction: Formation of cyclopentyloxy phenylethylamine derivatives.

  • Substitution: Introduction of various functional groups into the phenyl ring and ethanamine chain.

Scientific Research Applications

Chemistry:

  • Catalysis: Used as a ligand in catalytic reactions.

  • Material Science: Functional monomer for polymer synthesis.

Biology:

  • Bioconjugation: Used in the modification of biomolecules for drug delivery.

  • Molecular Probes: As a fluorescent tag for imaging studies.

Medicine:

  • Pharmaceuticals: Investigated as a potential therapeutic agent for various conditions.

  • Drug Development: Involved in structure-activity relationship (SAR) studies for new drug candidates.

Industry:

  • Chemical Manufacturing: Intermediate for the synthesis of complex organic molecules.

  • Analytical Chemistry: Standard in chromatographic analysis.

Mechanism of Action

The mechanism by which 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes and receptors.

  • Pathways Involved: Binding to target proteins, altering their activity, and modulating biochemical pathways such as signal transduction, enzymatic catalysis, and gene expression.

Comparison with Similar Compounds

  • 4-(Cyclopentyloxy)phenol: A precursor in its synthesis.

  • Phenylethylamine Derivatives: Compounds with similar backbone structures but different substituents.

  • Other Phenyl Ethers: Compounds with different ether linkages and pharmacological properties.

Highlighting Uniqueness:

  • Unique Structural Features: The combination of the cyclopentyloxy group with the ethanamine chain and the phenyl ring is unique to this compound.

  • Distinct Properties: The compound's specific configuration imparts unique pharmacological, chemical, and physical properties.

Conclusion

2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride is a compound with distinct chemical features and broad scientific research applications. Its synthesis involves etherification, amine substitution, and salt formation. It undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has numerous applications in chemistry, biology, medicine, and industry, where its unique mechanism of action and comparison with similar compounds underline its significance.

Properties

IUPAC Name

2-(4-cyclopentyloxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c14-10-9-11-5-7-13(8-6-11)15-12-3-1-2-4-12;/h5-8,12H,1-4,9-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGDKPSQYLPTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-38-6
Record name Benzeneethanamine, 4-(cyclopentyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(cyclopentyloxy)phenyl]ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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